5-Position Selective Cross-Coupling
5-Bromo-1,3-thiazole-2-carbonitrile is differentiated from its 2-bromo regioisomer (2-Bromo-1,3-thiazole-5-carbonitrile, CAS 440100-94-7) by the position of the bromine leaving group, which is located at the 5-position of the thiazole ring rather than the 2-position . This positional isomerism dictates the site of reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, where the bromine atom serves as the electrophilic partner . While direct comparative kinetic data for these specific regioisomers under identical conditions is not publicly available, the established principles of heteroaromatic substitution indicate that the 5-position of a thiazole ring bearing a 2-nitrile group is electronically distinct from the 2-position, leading to different activation energies and coupling efficiencies [1]. This regiochemical control is non-negotiable for synthetic routes targeting 5-arylated or 5-aminated thiazole-2-carbonitrile derivatives.
| Evidence Dimension | Regiochemical Reactivity Site for Cross-Coupling |
|---|---|
| Target Compound Data | Bromine located at 5-position of 1,3-thiazole ring; 2-position occupied by nitrile group |
| Comparator Or Baseline | 2-Bromo-1,3-thiazole-5-carbonitrile (CAS 440100-94-7): Bromine located at 2-position; nitrile at 5-position |
| Quantified Difference | Positional isomerism; no direct quantitative kinetic comparison available in public domain |
| Conditions | Synthetic organic chemistry context; applicable to Pd-catalyzed cross-coupling methodologies |
Why This Matters
For procurement, selecting the correct regioisomer is essential to ensure that the intended carbon-carbon or carbon-heteroatom bond formation occurs at the desired position on the thiazole scaffold, directly impacting the structural identity and purity of the final target molecule.
- [1] Chemenu Inc. (n.d.). CAS 1198154-99-2: 5-bromo-1,3-thiazole-2-carbonitrile. Retrieved from https://english.chemenu.com View Source
